5-Chloro-6-(p-tolyl)nicotinic acid
Beschreibung
Eigenschaften
IUPAC Name |
5-chloro-6-(4-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-4-9(5-3-8)12-11(14)6-10(7-15-12)13(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRHUFSSCLQHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Dichloronicotinic Acid as a Key Intermediate
A widely employed route begins with 5,6-dichloronicotinic acid (CAS 33252-28-7), a commercially available precursor. The 6-chloro substituent undergoes selective displacement with p-tolyl nucleophiles under SNAr conditions.
Procedure :
-
Reactants : 5,6-Dichloronicotinic acid (1.0 equiv), p-tolylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv)
-
Solvent : Tetrahydrofuran (THF)/H₂O (4:1)
-
Conditions : 80°C, 12 h under N₂
Mechanism :
The palladium catalyst facilitates Suzuki-Miyaura coupling, replacing the 6-chloro group with the p-tolyl moiety while retaining the 5-chloro substituent. The carboxylate group directs regioselectivity via electronic effects.
Alternative SNAr Protocols
For laboratories lacking transition-metal catalysts, thermal SNAr has been reported:
Procedure :
-
Reactants : 5,6-Dichloronicotinic acid (1.0 equiv), p-toluidine (3.0 equiv)
-
Solvent : Dimethyl sulfoxide (DMSO)
-
Conditions : 140°C, 24 h
Limitations :
-
Elevated temperatures risk decarboxylation.
-
Requires stoichiometric excess of p-toluidine, complicating purification.
Transition-Metal Catalyzed Coupling
Direct C–H Arylation
Recent advances avoid pre-functionalized substrates by leveraging C–H activation :
Procedure :
-
Substrate : 5-Chloronicotinic acid (1.0 equiv)
-
Arylating Agent : p-Tolyl iodide (1.5 equiv)
-
Catalyst : Pd(OAc)₂ (5 mol%), 1,10-Phenanthroline (10 mol%)
-
Oxidant : Ag₂CO₃ (2.0 equiv)
-
Solvent : 1,2-Dichloroethane
-
Conditions : 120°C, 16 h
Key Advantages :
Nickel-Catalyzed Decarboxylative Coupling
A cost-effective alternative employs nickel catalysis :
Procedure :
-
Substrate : 5-Chloro-6-carboxynicotinic acid (1.0 equiv)
-
Aryl Source : p-Tolylzinc bromide (1.2 equiv)
-
Catalyst : NiCl₂(dppp) (3 mol%)
-
Solvent : N-Methylpyrrolidone (NMP)
-
Conditions : 100°C, 8 h
Mechanistic Insight :
Decarboxylation generates a nickelacycle intermediate, which undergoes transmetallation with the arylzinc reagent.
Oxidative Functionalization
Directed C–H Chlorination/Arylation
A tandem approach combines chlorination and arylation :
Procedure :
-
Chlorination :
-
Arylation :
-
Follows protocols in Section 2.1 or 2.2.
-
Advantages :
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Patented Process (CN103570612A) :
-
Catalyst : Cobalt acetate (0.5–1.5 wt%)
-
Solvent : Chlorobenzene (recycled ≥5 cycles)
-
Oxygen Pressure : 2–5 atm
Economic Impact :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| SNAr (Pd-catalyzed) | 72–78 | 98–99 | 12–15 | Industrial |
| Thermal SNAr | 58–63 | 95–97 | 8–10 | Lab-scale |
| C–H Arylation (Pd) | 65–70 | 97–98 | 18–22 | Pilot-scale |
| Ni Decarboxylative | 68–73 | 96–98 | 9–12 | Industrial |
| Oxidative Functionalization | 85–90 | 99+ | 14–16 | Lab-scale |
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-(p-tolyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-(p-tolyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-(p-tolyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Observations from Structure-Activity Relationships (SAR)
Electronic Effects :
- The p-tolyl group’s methyl substituent is electron-donating, stabilizing interactions with biological targets. Replacement with electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) diminishes TNF-α inhibitory activity .
- In CAPA, the trifluoromethyl and nitro groups contribute to fungicidal properties but may reduce metabolic stability .
Steric Effects :
Functional Group Contributions :
Q & A
Q. Table 1: Key Synthetic Parameters for Suzuki-Miyaura Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | PdCl₂(dppf) | >85% yield |
| Base | Cs₂CO₃ | Enhanced coupling efficiency |
| Solvent | DMF/H₂O (9:1) | Improved solubility |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Signal | Reference Compound |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.5–8.7 (pyridine H) | 6-chloronicotinic acid |
| FTIR | 1715 cm⁻¹ (COOH) | 5-hydroxynicotinic acid |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
